3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-thiomorpholin-4-ylpropan-1-one
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Overview
Description
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-thiomorpholin-4-ylpropan-1-one is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield the desired thiadiazole derivatives . Another method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1,3,4-Thiadiazole derivatives, including 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-thiomorpholin-4-ylpropan-1-one, have numerous scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives involves their interaction with various molecular targets and pathways. These compounds can disrupt DNA replication processes, inhibit enzyme activities, and interfere with cell signaling pathways. The specific mechanism depends on the functional groups present on the thiadiazole ring and the target organism or cell type .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole: Another isomeric form with different biological activities.
1,2,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,5-Thiadiazole: Exhibits unique chemical reactivities and biological activities.
Uniqueness
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-thiomorpholin-4-ylpropan-1-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivities. Its combination of a thiadiazole ring with a thiomorpholine moiety enhances its potential as a versatile compound for various applications .
Properties
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-thiomorpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS3/c1-8-11-12-10(17-8)16-5-2-9(14)13-3-6-15-7-4-13/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMDXGRGOCYTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCC(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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